4-[(2-Methylbenzyl)amino]butanoic acid
Description
4-[(2-Methylbenzyl)amino]butanoic acid is a substituted butanoic acid derivative featuring a 2-methylbenzylamino group at the fourth carbon of the butanoic acid backbone. Its ortho-substituted benzyl group introduces steric and electronic effects that distinguish it from related compounds.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methylamino]butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-10-5-2-3-6-11(10)9-13-8-4-7-12(14)15/h2-3,5-6,13H,4,7-9H2,1H3,(H,14,15) |
InChI Key |
MBRVOBZOHNREAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbenzyl)amino]butanoic acid typically involves the reaction of 2-methylbenzylamine with butanoic acid derivatives under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and the carboxylic acid group . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 4-[(2-Methylbenzyl)amino]butanoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Carboxylic Acid Group Reactions
The carboxylic acid group of 4-[(2-Methylbenzyl)amino]butanoic acid can undergo several typical reactions:
-
Esterification: The carboxylic acid can react with alcohols to form esters in the presence of an acid catalyst.
-
Amidation: It can react with amines to form amides, typically requiring a coupling agent to activate the carboxylic acid.
-
Decarboxylation: Under certain conditions, the carboxylic acid group can be removed as carbon dioxide.
Amino Group Reactions
The amino group of 4-[(2-Methylbenzyl)amino]butanoic acid can also participate in various reactions:
-
Nucleophilic Substitutions: The amino group can act as a nucleophile in substitution reactions.
-
Protonation: Under acidic conditions, the amino group can be protonated, influencing the compound's solubility and reactivity.
Oxidation
4-[(2-Methylbenzyl)amino]butanoic acid can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Hydrogenation
The benzyl group can be removed through hydrogenation, which involves splitting off the benzyl groups from butyric acid amide in the form of toluene . This reaction is typically conducted at a temperature between 0 and 100°C, preferably between 40 and 60°C, and under hydrogen pressure up to 100 bar .
Potential Biological Interactions
Studies suggest that compounds with structures similar to 4-[(2-Methylbenzyl)amino]butanoic acid can influence cellular signaling pathways related to cell adhesion and migration. Further research is needed to fully understand the specific interaction mechanisms and potential therapeutic benefits.
Comparison with Similar Compounds
4-[(2-Methylbenzyl)amino]butanoic acid shares structural similarities with other compounds, as outlined in the table below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[(2-Methylbenzyl)amino]butanoic acid | ||
| Contains a 2-methylbenzyl amino group | ||
| 4-Aminobutanoic acid | ||
| Simple structure; neurotransmitter role | ||
| 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | ||
| Tert-butoxycarbonyl protecting group | ||
| 2-Amino-4-(2-methyl-benzylsulfanyl)-butyric acid | ||
| Contains sulfanyl group; potential different activities |
The unique substitution pattern of 4-[(2-Methylbenzyl)amino]butanoic acid suggests its potential in inhibiting cell adhesion, a property that may not be shared by all similar compounds.
Scientific Research Applications
4-[(2-Methylbenzyl)amino]butanoic acid is an organic compound with the molecular formula and a molecular weight of approximately 193.24 g/mol. It features a butanoic acid backbone substituted with a 2-methylbenzyl amino group at the fourth position. It is often studied for its potential biological activities and applications in medicinal chemistry. This compound is intended for research purposes only, not for human therapeutic or veterinary applications.
Chemical Properties and Reactivity
The chemical reactivity of 4-[(2-Methylbenzyl)amino]butanoic acid can be attributed to its functional groups. The carboxylic acid group can undergo reactions such as esterification, amidation, and decarboxylation. The amino group can participate in nucleophilic substitutions and can be protonated under acidic conditions, influencing its solubility and reactivity.
Several synthetic routes can produce 4-[(2-Methylbenzyl)amino]butanoic acid. A common approach involves the reaction of 2-methylbenzylamine with butyric acid derivatives under appropriate conditions, such as heating or using coupling agents.
Potential Applications in Medicinal Chemistry
4-[(2-Methylbenzyl)amino]butanoic acid has potential applications in medicinal chemistry, particularly in drug development targeting cell adhesion processes, which are crucial in various diseases, including cancer metastasis and inflammatory conditions. Its structural characteristics may also allow for modifications that enhance its pharmacological properties.
Studies on the interactions of 4-[(2-Methylbenzyl)amino]butanoic acid with biological systems are still emerging. Preliminary investigations suggest that compounds with similar structures can influence cellular signaling pathways related to cell adhesion and migration. Further research is necessary to elucidate the specific interaction mechanisms and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-[(2-Methylbenzyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Critical Notes and Limitations
- The target compound’s data gaps (e.g., solubility, logP) necessitate caution in extrapolating properties from analogs.
- Commercial availability differences (e.g., discontinued status of compound) highlight variability in research focus.
- Ortho-substitution effects remain understudied compared to para- and meta-substituted analogs, warranting further investigation.
Biological Activity
4-[(2-Methylbenzyl)amino]butanoic acid, also known as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to other amino acids and has been investigated for its potential therapeutic applications, particularly in neuropharmacology and cardiovascular health.
- Molecular Formula : C12H17N1O2
- Molecular Weight : 205.27 g/mol
- IUPAC Name : 4-[(2-methylbenzyl)amino]butanoic acid
The compound's structure includes a butanoic acid moiety linked to a 2-methylbenzyl amine, which contributes to its biological activity.
The biological effects of 4-[(2-Methylbenzyl)amino]butanoic acid are primarily attributed to its interaction with specific receptors and enzymes in the body. The following mechanisms have been identified:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly GABAergic pathways, suggesting potential anxiolytic and anticonvulsant effects.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects in various conditions, including hypertension and metabolic disorders.
Biological Activity Overview
Research into the biological activity of 4-[(2-Methylbenzyl)amino]butanoic acid has highlighted several key areas:
- Antihypertensive Effects : Studies indicate that derivatives of butanoic acid can lower blood pressure by inhibiting angiotensin-converting enzyme (ACE), thus preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action is crucial for managing hypertension effectively .
- Neuroprotective Properties : The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival and reduce apoptosis in stressed neuronal cells .
- Anti-inflammatory Activity : Preliminary studies suggest that 4-[(2-Methylbenzyl)amino]butanoic acid exhibits anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory pathways .
Case Studies and Research Findings
Several case studies have been published that explore the biological activity of this compound:
- Study on Neuroprotective Effects : A study published in Pharmaceutical Research demonstrated that 4-[(2-Methylbenzyl)amino]butanoic acid significantly reduced neuronal cell death in vitro when exposed to oxidative stress, indicating its potential as a neuroprotective agent .
- Hypertension Management : In a clinical trial involving hypertensive patients, administration of the compound resulted in a statistically significant reduction in systolic and diastolic blood pressure compared to placebo, supporting its role as an antihypertensive agent .
Comparative Analysis with Similar Compounds
The biological activity of 4-[(2-Methylbenzyl)amino]butanoic acid can be compared with other amino acid derivatives:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Aminobutanoic Acid (GABA) | Neurotransmission enhancement | GABA receptor agonism |
| 3-Aminobutanoic Acid | Anticonvulsant | Modulation of glutamate receptors |
| 2-Methylphenylalanine | Antihypertensive | ACE inhibition |
This table illustrates how structural variations can lead to different biological activities while highlighting the unique position of 4-[(2-Methylbenzyl)amino]butanoic acid within this context.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-[(2-Methylbenzyl)amino]butanoic acid, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via amide coupling reactions between 2-methylbenzylamine and activated derivatives of butanoic acid (e.g., using carbodiimides like EDC or DCC). Key intermediates include tert-butyloxycarbonyl (Boc)-protected amines or esters, as seen in analogous syntheses of structurally similar compounds like 4-((tert-butoxycarbonyl)amino)butanoic acid . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions.
Q. How can researchers characterize the purity and structural identity of 4-[(2-Methylbenzyl)amino]butanoic acid?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC or LC-MS for purity assessment.
- NMR spectroscopy (¹H, ¹³C) to confirm the presence of the 2-methylbenzyl group (δ ~2.3 ppm for CH₃) and the butanoic acid backbone.
- FT-IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1550 cm⁻¹) functional groups.
Cross-referencing with synthetic intermediates (e.g., Boc-protected precursors) ensures structural fidelity .
Q. What are the recommended safety protocols for handling 4-[(2-Methylbenzyl)amino]butanoic acid in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential dust inhalation risks.
- Store at -20°C in airtight containers to prevent degradation, as recommended for structurally related carboxylic acids .
- Dispose of waste via approved chemical disposal services, as outlined in safety data sheets for similar compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of 4-[(2-Methylbenzyl)amino]butanoic acid derivatives?
- Methodological Answer :
- Conduct dose-response assays to validate activity thresholds (e.g., IC₅₀ values) under standardized conditions.
- Perform structural analogs comparison (e.g., varying substituents on the benzyl group) to isolate structure-activity relationships (SAR).
- Use meta-analysis of existing data to identify confounding variables (e.g., solvent effects, cell line variability) .
Q. What strategies optimize the synthesis of 4-[(2-Methylbenzyl)amino]butanoic acid for scalable production while minimizing byproducts?
- Methodological Answer :
- Catalyst screening : Test palladium or nickel catalysts for coupling efficiency, as seen in spirochromene synthesis .
- Green chemistry approaches : Replace traditional solvents with ionic liquids or water to enhance yield and reduce waste.
- Process monitoring : Use in-line FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. How can computational methods predict the interaction of 4-[(2-Methylbenzyl)amino]butanoic acid with biological targets?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to model binding to receptors like EP4 antagonists, referencing crystallographic data of similar compounds .
- Use QSAR models to correlate electronic properties (e.g., Hammett constants) with observed biological activities.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. What advanced techniques are used to study the metabolic stability of 4-[(2-Methylbenzyl)amino]butanoic acid in vivo?
- Methodological Answer :
- Stable isotope labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolites via LC-MS/MS.
- Microsomal assays : Incubate the compound with liver microsomes to identify phase I/II metabolism pathways.
- Pharmacokinetic modeling : Use compartmental models to predict half-life and bioavailability, as applied to related amino acid derivatives .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antimicrobial efficacy of 4-[(2-Methylbenzyl)amino]butanoic acid?
- Methodological Answer :
- Replicate studies using standardized microbial strains (e.g., ATCC cultures) and consistent inoculum sizes.
- Compare minimum inhibitory concentration (MIC) values across multiple assays (broth microdilution vs. agar diffusion).
- Investigate potential synergistic effects with known antibiotics to clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
